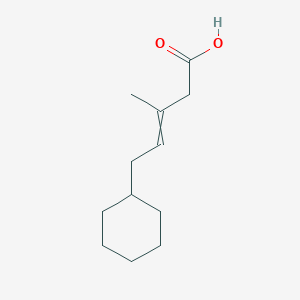
5-Cyclohexyl-3-methylpent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-methylpent-3-enoic acid is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclohexyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-methylpent-3-enoic acid typically involves the reaction of cyclohexyl derivatives with appropriate alkenes under controlled conditions. One common method involves the use of Grignard reagents, where cyclohexylmagnesium bromide reacts with 3-methylpent-3-enoic acid chloride to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-methylpent-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bond, forming cyclohexyl-3-methylpentanoic acid.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of cyclohexyl-3-methylpentanoic acid.
Reduction: Formation of cyclohexyl-3-methylpentanoic acid.
Substitution: Formation of halogenated derivatives such as 5-bromo-cyclohexyl-3-methylpent-3-enoic acid.
Scientific Research Applications
5-Cyclohexyl-3-methylpent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-methylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Similar structure but lacks the double bond present in 5-Cyclohexyl-3-methylpent-3-enoic acid.
3-Methylpentanoic acid: Similar backbone but lacks the cyclohexyl group.
Cyclohexylpropanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142286-41-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-cyclohexyl-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C12H20O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3,(H,13,14) |
InChI Key |
RMFFDAMYJNJECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CCCCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















